molecular formula C9H12N2O B3024991 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1006490-05-6

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3024991
CAS RN: 1006490-05-6
M. Wt: 164.2 g/mol
InChI Key: SRBJGELFBYXQIZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CEC) is a versatile organic compound that is widely studied in the scientific community. It is a cyclic aldehyde, which is a type of organic compound with two oxygen atoms bonded to a carbon atom. CEC is a key component in a variety of synthetic reactions and has a wide range of applications in the field of organic chemistry. It is also used in the synthesis of drugs, polymers materials, and other important organic compounds.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of pyrazole derivatives, such as 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is in antimicrobial activities. A study demonstrated that chitosan Schiff bases formed from heteroaryl pyrazole derivatives exhibit antimicrobial activity against various bacteria and fungi. The antimicrobial activity was found to be dependent on the type of Schiff base moiety involved (Hamed et al., 2020).

Antioxidant and Anti-inflammatory Activity

Synthesized derivatives of pyrazole carbaldehydes, including structures similar to 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, have been evaluated for their antioxidant and anti-inflammatory activities. Compounds with pyrazole structures exhibited significant antioxidant potency and anti-inflammatory activity, suggesting their potential use in therapeutic applications (Sudha et al., 2021).

Chemical Synthesis and Characterization

Pyrazole carbaldehydes, like 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, are crucial intermediates in the synthesis of various chemical compounds. They are used in synthesizing novel heterocycles and other complex molecules, with their structures confirmed through various spectroscopic methods and X-ray crystallography. These compounds are essential in organic and medicinal chemistry for creating new molecular frameworks (Baashen et al., 2017).

Anticonvulsant and Analgesic Properties

Pyrazole derivatives have been synthesized and evaluated for their anticonvulsant and analgesic activities. By altering the structure of pyrazole-4-carbaldehyde compounds, researchers have identified several molecules with potent anticonvulsant activity and high analgesic effects, highlighting the compound's versatility in pharmaceutical research (Viveka et al., 2015).

Mechanism of Action

The mechanism of action of “3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde” is not known. Pyrazole derivatives can exhibit a wide range of biological activities, but the specific mechanism of action would depend on the exact structure and the biological system .

properties

IUPAC Name

3-cyclopropyl-1-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-5-8(6-12)9(10-11)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBJGELFBYXQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599127
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

CAS RN

1006490-05-6
Record name 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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